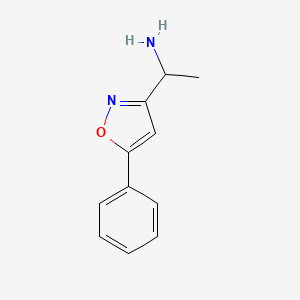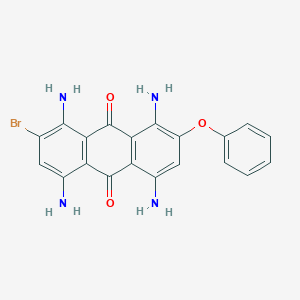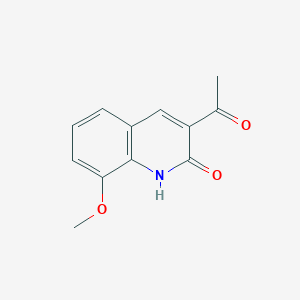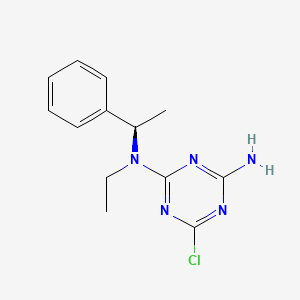
(R)-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine is a chiral compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the N2 position, and a 1-phenylethyl group at the N2 position. The chirality of the compound is due to the presence of the chiral center at the 1-phenylethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with ®-1-phenylethylamine in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and advanced purification techniques can ensure the production of optically pure ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine.
化学反応の分析
Types of Reactions
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted triazine derivatives.
Oxidation Reactions: N-oxides of the triazine compound.
Reduction Reactions: Corresponding amines.
Hydrolysis: Amines and triazine derivatives.
科学的研究の応用
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The presence of the chlorine atom and the chiral center enhances its binding affinity and selectivity towards specific targets. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules.
類似化合物との比較
Similar Compounds
®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine: A chiral tertiary amine with neuropharmacological potential.
(+)-Bis[®-1-phenylethyl]amine hydrochloride: A chiral amine used in various synthetic applications.
Diphenyl-N-(®-1-phenylethyl),N’-(2’,6’-diisopropylaniline)-phosphinimidic amide: A compound used in the synthesis of fluorescent materials.
Uniqueness
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern and chirality, which confer distinct chemical and biological properties
特性
分子式 |
C13H16ClN5 |
|---|---|
分子量 |
277.75 g/mol |
IUPAC名 |
6-chloro-2-N-ethyl-2-N-[(1R)-1-phenylethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H16ClN5/c1-3-19(9(2)10-7-5-4-6-8-10)13-17-11(14)16-12(15)18-13/h4-9H,3H2,1-2H3,(H2,15,16,17,18)/t9-/m1/s1 |
InChIキー |
PJFMXJZYPUEUEM-SECBINFHSA-N |
異性体SMILES |
CCN(C1=NC(=NC(=N1)N)Cl)[C@H](C)C2=CC=CC=C2 |
正規SMILES |
CCN(C1=NC(=NC(=N1)N)Cl)C(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


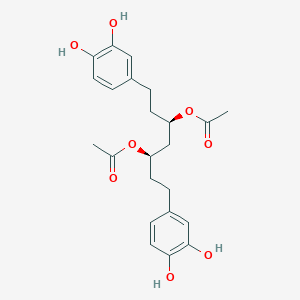

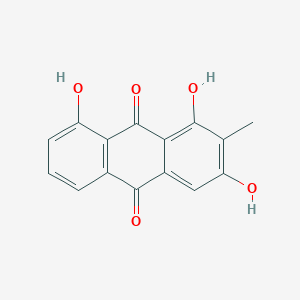
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
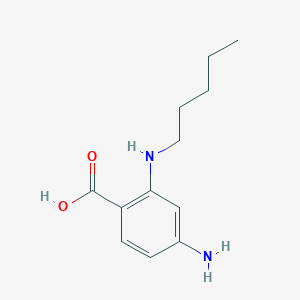
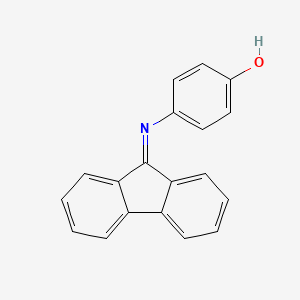
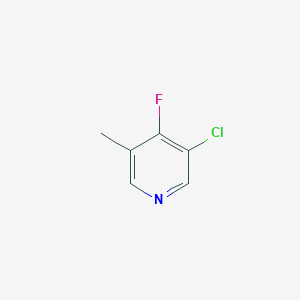
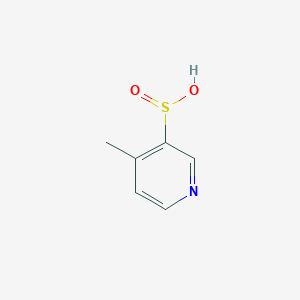
![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)
